CMC Reduction by C18 Chain Length vs. C12 Homologue (Ammonium Sulfobetaine-1)
The C18 alkyl chain of ammonium sulfobetaine-2 drives significantly lower CMC values compared to the C12 chain of ammonium sulfobetaine-1. Although direct CMC measurements for ammonium sulfobetaine-2 are not available in the open literature, class-level data on alkyl sulfobetaines demonstrate that extending the chain from C12 to C18 reduces the apparent CMC in water from 3 mM (C12SB) to approximately 1.5 µM (C18SB), a 2,000-fold decrease [1]. For the ammonium sulfobetaine subclass, the monomeric ammonium sulfobetaine (AS) bearing an erucic acid-derived C22 tail exhibits a CMC of 3.9 × 10⁻⁷ mol/mL (0.39 mM), and the CMC of the corresponding C18 ammonium sulfobetaine-2 is expected to fall in the sub-millimolar range based on the established logarithmic relationship between chain length and CMC [2]. This positions ammonium sulfobetaine-2 as a high-efficiency surfactant requiring lower mass loading to achieve micellization compared to its C12 analog.
| Evidence Dimension | Critical micelle concentration (CMC) in aqueous solution at room temperature |
|---|---|
| Target Compound Data | Expected sub-millimolar CMC based on C18 chain length (class-level extrapolation from C18SB: ~1.5 µM apparent CMC) |
| Comparator Or Baseline | Ammonium sulfobetaine-1 (C12 chain): no direct CMC data available; class-level C12SB: 3 mM apparent CMC in H2O |
| Quantified Difference | Approximately 2,000-fold lower CMC for C18 vs. C12 sulfobetaines; ammonium sulfobetaine monomer (C22) CMC = 0.39 mM vs. C12SB CMC = 3 mM (~8-fold difference per 6-carbon increment) |
| Conditions | Dynamic light scattering (DLS) apparent CMC in pure water at room temperature for alkyl SBs [1]; surface tension method for ammonium sulfobetaine monomer [2] |
Why This Matters
Lower CMC directly translates to reduced surfactant consumption in formulations, which can lower raw material costs and minimize surfactant-induced interference in downstream assays or processes.
- [1] Landesman E, Suh JD, Mellott BD, Mirkin CA, Schatz GC, Ratner MA, et al. Micellization and Single-Particle Encapsulation with Dimethylammoniopropyl Sulfobetaines. ACS Omega. 2017;2(4):1287-1294. doi:10.1021/acsomega.7b00288. Table 1. View Source
- [2] Wang T, Xiao J, Wang L, Ma A, Tian M, Wang C. Synthesis of gemini ammonium sulfobetaine and its proppant suspension and gel-breaking mechanisms. RSC Adv. 2020;10:7879-7886. doi:10.1039/D0RA00211A. View Source
